3,4-Dichloro-beta-nitrostyrene 3,4-Dichloro-beta-nitrostyrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14434581
InChI: InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H
SMILES:
Molecular Formula: C8H5Cl2NO2
Molecular Weight: 218.03 g/mol

3,4-Dichloro-beta-nitrostyrene

CAS No.:

Cat. No.: VC14434581

Molecular Formula: C8H5Cl2NO2

Molecular Weight: 218.03 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-beta-nitrostyrene -

Specification

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
IUPAC Name 1,2-dichloro-4-(2-nitroethenyl)benzene
Standard InChI InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H
Standard InChI Key XHGCFWXSHIHYFH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4-dichloro-beta-nitrostyrene typically begins with the nitration of 3,4-dichlorostyrene. A common method involves:

  • Nitration: Treatment of 3,4-dichlorostyrene with nitric acid in the presence of sulfuric acid as a catalyst.

  • Purification: Recrystallization from ethanol or toluene to isolate the product.

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Parameters such as temperature (maintained at 0–5°C during nitration) and stoichiometric ratios are optimized to achieve yields exceeding 85%.

Industrial Scaling

Large-scale production utilizes:

  • Continuous Flow Systems: Minimize side reactions and improve heat dissipation.

  • Catalyst Optimization: Sulfuric acid concentrations are adjusted to balance reaction rate and byproduct formation.

Molecular Structure and Chemical Properties

Structural Analysis

The compound’s structure comprises:

  • A benzene ring with chlorine atoms at positions 3 and 4.

  • A nitrovinyl group (-CH₂-NO₂) at the beta position, conjugated to the aromatic system .

This configuration is confirmed by spectral data (IR, NMR) showing characteristic peaks for C-Cl (750 cm⁻¹) and NO₂ (1520 cm⁻¹) .

Physical Properties

PropertyValueSource
Molecular FormulaC₈H₅Cl₂NO₂
Molecular Weight218.04 g/mol
Melting Point93–97°C
Density1.52 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in toluene, DCM

Chemical Reactions and Mechanisms

Michael Addition

The nitrovinyl group acts as a Michael acceptor, reacting with nucleophiles like amines or enolates:
R-Nu+3,4-Dichloro-beta-nitrostyreneR-Nu-CH2-C(Cl)Ar-NO2\text{R-Nu}^- + \text{3,4-Dichloro-beta-nitrostyrene} \rightarrow \text{R-Nu-CH}_2\text{-C(Cl)Ar-NO}_2
This reaction proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer.

Diels-Alder Cycloaddition

The compound participates in [4+2] cycloadditions with dienes, forming nitro-substituted cyclohexenes:
Diene+3,4-Dichloro-beta-nitrostyreneNitrocyclohexene derivative\text{Diene} + \text{3,4-Dichloro-beta-nitrostyrene} \rightarrow \text{Nitrocyclohexene derivative}
Electron-deficient dienophiles favor this reaction, which is thermally initiated.

Applications and Industrial Uses

Pharmaceutical Intermediates

3,4-Dichloro-beta-nitrostyrene is a key precursor in synthesizing:

  • Antimicrobial Agents: Nitrostyrene derivatives exhibit activity against Gram-positive bacteria.

  • Anticancer Compounds: Michael adducts with thiol-containing molecules show promise in inhibiting tumor growth.

Agrochemicals

The compound is utilized in producing herbicides and fungicides, leveraging its reactivity to modify biological pathways in pests .

Material Science

Polymerization with styrene derivatives yields nitro-functionalized polymers with enhanced thermal stability.

ParameterDescriptionSource
Hazard CodesXi (Irritant), N (Environmental Hazard)
Risk StatementsR50/53 (Toxic to aquatic life)
Safety StatementsS36/37-60-61 (Wear protective equipment)
Transport CodeUN 3077 (Environmentally hazardous substances)

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